molecular formula C25H27NO5 B11649915 Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11649915
M. Wt: 421.5 g/mol
InChI Key: CFMPFZJISZZWDF-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes two ethyl groups, a methoxyphenyl group, and a methylphenyl group attached to a dihydropyridine ring. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 78-80°C)

    Catalyst: Acidic catalysts such as acetic acid or hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: Conversion to pyridine derivatives

    Reduction: Formation of tetrahydropyridine derivatives

    Substitution: Electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols

Major Products

    Oxidation: Pyridine derivatives

    Reduction: Tetrahydropyridine derivatives

    Substitution: Various substituted dihydropyridine derivatives

Scientific Research Applications

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its interactions with biological macromolecules

    Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker

    Amlodipine: A widely used dihydropyridine with a longer half-life

    Felodipine: Known for its high vascular selectivity

Uniqueness

3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its structural features allow for potential modifications to enhance its efficacy and reduce side effects.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H27NO5/c1-5-30-24(27)21-15-26(19-11-7-17(3)8-12-19)16-22(25(28)31-6-2)23(21)18-9-13-20(29-4)14-10-18/h7-16,23H,5-6H2,1-4H3

InChI Key

CFMPFZJISZZWDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C3=CC=C(C=C3)C

Origin of Product

United States

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